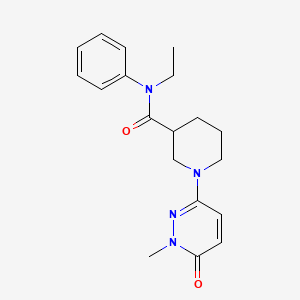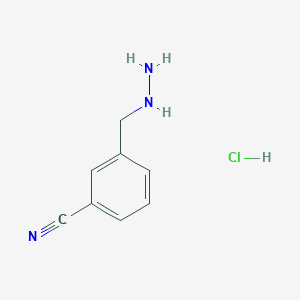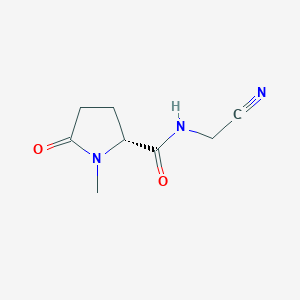
N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. QNZ is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide exerts its effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide binds to the active site of the inhibitor of κB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting the activity of IKK, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide prevents the activation of NF-κB and reduces the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide inhibits the growth and proliferation of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have shown that N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide reduces inflammation in animal models of arthritis and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target protein, IKK, and exhibits potent inhibitory activity. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been extensively studied in vitro and in vivo, and its effects have been well characterized. However, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide can exhibit off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide. One potential application is in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been shown to reduce inflammation in animal models of these diseases, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of cancer. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been found to inhibit the growth and proliferation of cancer cells, and it may be useful as a combination therapy with other anti-cancer agents. Finally, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects by inhibiting the activity of NF-κB. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has several advantages for lab experiments, but also has some limitations. Future research on N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide may lead to the development of new treatments for inflammatory diseases, cancer, and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide involves the reaction of 2-chloro-3-(4-methoxyphenyl)propanoic acid with 2-mercaptoquinoline in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide in a pure form. The synthesis method has been optimized to achieve a high yield of N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the inflammatory response. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)20-18(22)12-13-24-19-11-6-14-4-2-3-5-17(14)21-19/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTVCDUNPJLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2836734.png)


![2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one](/img/structure/B2836740.png)
![(2-Chloropyridin-3-yl)-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2836743.png)

![6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2836745.png)
![7-(3-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836749.png)